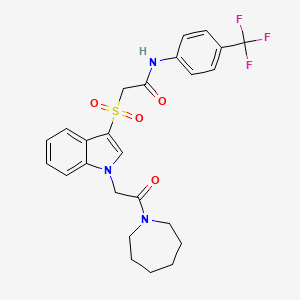

2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(4-(trifluoromethyl)phenyl)acetamide

Description

2-((1-(2-(Azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(4-(trifluoromethyl)phenyl)acetamide is a structurally complex acetamide derivative featuring an indole core functionalized with a sulfonyl group, a trifluoromethylphenyl substituent, and an azepane-containing side chain. This compound exemplifies the integration of heterocyclic and fluorinated motifs, which are common in drug discovery for enhancing metabolic stability and target binding .

Properties

IUPAC Name |

2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]sulfonyl-N-[4-(trifluoromethyl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26F3N3O4S/c26-25(27,28)18-9-11-19(12-10-18)29-23(32)17-36(34,35)22-15-31(21-8-4-3-7-20(21)22)16-24(33)30-13-5-1-2-6-14-30/h3-4,7-12,15H,1-2,5-6,13-14,16-17H2,(H,29,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAFIMGHWIJPZFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4=CC=C(C=C4)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26F3N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

521.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(4-(trifluoromethyl)phenyl)acetamide is a complex organic molecule with significant potential in medicinal chemistry. Its structure incorporates an indole moiety, azepan ring, and a sulfonamide group, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Structural Characteristics

The molecular formula of the compound is , with a molecular weight of . The compound's structure can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C26H27N3O3 |

| Molecular Weight | 429.5 g/mol |

| CAS Number | 887225-53-8 |

The intricate design of this compound suggests potential bioactivity, particularly due to the presence of the indole and azepane groups, which are often associated with various pharmacological effects.

The biological activity of this compound is likely mediated through its interaction with specific molecular targets. Indole derivatives are known to modulate various biological pathways, primarily through:

- Enzyme Inhibition : The sulfonamide moiety may interact with active sites of enzymes, inhibiting their function.

- Receptor Modulation : The compound may bind to G-protein coupled receptors (GPCRs), influencing signal transduction pathways that regulate cellular responses.

Research indicates that similar indole-based compounds exhibit anticancer properties by inhibiting cell proliferation in various cancer cell lines through modulation of signaling pathways associated with cell growth and apoptosis .

Anticancer Properties

Indole derivatives have been widely studied for their anticancer effects. For instance, compounds similar to the one have shown efficacy against multiple cancer types by disrupting critical cellular processes. A study demonstrated that such compounds can induce apoptosis in cancer cells by activating intrinsic apoptotic pathways .

Anti-inflammatory Effects

The sulfonamide group is known for its anti-inflammatory properties. Compounds containing this functional group have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models .

Neuroprotective Effects

Some indole derivatives have been investigated for their neuroprotective effects. They may exert these effects by modulating neurotransmitter systems or reducing oxidative stress within neuronal cells .

Case Studies

- Anticancer Activity : A study evaluated the effectiveness of an indole-based compound similar to this compound against breast cancer cell lines. Results showed a significant reduction in cell viability and induction of apoptosis through caspase activation .

- Inflammation Model : In a murine model of inflammation, a related compound demonstrated a marked decrease in edema and inflammatory markers when administered prior to inflammatory stimuli, suggesting its potential as an anti-inflammatory agent .

- Neuroprotection Study : A recent investigation into neuroprotective agents highlighted that certain indole derivatives could protect against neurodegeneration by enhancing mitochondrial function and reducing oxidative damage in neuronal cultures .

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity

- Recent studies have indicated that compounds with indole structures can exhibit anticancer properties by modulating various signaling pathways involved in cell proliferation and apoptosis. The unique structure of this compound may enhance its efficacy against specific cancer types by targeting the autotaxin/LPA axis, which is implicated in tumor progression and metastasis .

-

Enzyme Inhibition

- The sulfonamide group in this compound may act as a potent inhibitor of specific enzymes. Enzyme inhibitors play a crucial role in drug development, particularly for diseases like cancer and metabolic disorders. For instance, modifications to similar compounds have led to the identification of effective autotaxin inhibitors .

- Neuroprotective Effects

Biological Research Applications

-

Cell Signaling Studies

- The ability of this compound to interact with cellular receptors makes it a valuable tool for studying cell signaling pathways. Understanding these pathways can lead to insights into disease mechanisms and the development of targeted therapies.

- Pharmacokinetic Studies

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

- Sulfonyl vs. Sulfanyl Groups : The target compound’s sulfonyl group enhances electrophilicity and hydrogen-bonding capacity compared to the sulfanyl analog . This may improve interactions with polar enzyme active sites (e.g., cyclooxygenase or kinase domains) .

- Trifluoromethyl vs.

- Azepane Side Chain : The azepane-oxoethyl moiety introduces conformational flexibility and basicity (azepane pKa ~10.5), which may influence solubility and off-target effects versus rigid analogs like compound 31 .

Q & A

Basic Research Questions

Q. How can synthetic routes for this compound be optimized to improve yield and purity?

- Methodological Answer :

- Catalyst Selection : Palladium-catalyzed reductive cyclization (e.g., using Pd(OAc)₂ with formic acid derivatives as CO surrogates) can enhance regioselectivity in indole-functionalized intermediates .

- Purification : Use gradient column chromatography (silica gel, hexane/ethyl acetate) to isolate intermediates. Final purification via recrystallization in dichloromethane/hexane mixtures minimizes impurities .

- Yield Optimization : Monitor reaction temperature (e.g., 273 K for carbodiimide coupling) and stoichiometric ratios (e.g., 1:1 molar ratio of 3,4-dichlorophenylacetic acid to 4-aminoantipyrine) to suppress side reactions .

Q. What spectroscopic techniques are most effective for structural confirmation?

- Methodological Answer :

- FT-IR : Identify sulfonyl (S=O, ~1350 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) groups. Compare experimental peaks with density functional theory (DFT)-simulated spectra to resolve ambiguities .

- NMR : Use ¹H/¹³C NMR to confirm indole-proton environments (δ 7.1–8.3 ppm) and azepane methylene signals (δ 1.5–2.8 ppm). DEPT-135 clarifies quaternary carbons in the trifluoromethylphenyl group .

- X-ray Crystallography : Resolve conformational flexibility (e.g., dihedral angles between indole and azepane rings) and hydrogen-bonding patterns (N–H⋯O) to validate stereochemistry .

Q. How does solubility in common solvents influence formulation for in vitro assays?

- Methodological Answer :

- Solvent Screening : Test dimethyl sulfoxide (DMSO) for initial stock solutions (≥10 mM), followed by dilution in PBS (pH 7.4). Monitor precipitation via dynamic light scattering (DLS).

- Co-Solvents : Use cyclodextrin derivatives (e.g., HP-β-CD) to enhance aqueous solubility of hydrophobic moieties (e.g., trifluoromethylphenyl group) .

Q. What stability conditions are critical for long-term storage?

- Methodological Answer :

- Temperature : Store lyophilized powder at –20°C in amber vials to prevent photodegradation of the indole-sulfonyl group.

- Humidity Control : Use desiccants (silica gel) to avoid hydrolysis of the acetamide bond under high humidity .

Advanced Research Questions

Q. How can computational modeling predict binding affinities to biological targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina with the trifluoromethylphenyl group as a hydrophobic anchor. Validate poses against X-ray structures of homologous targets (e.g., kinase domains) .

- DFT Calculations : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions (e.g., sulfonyl oxygen as a hydrogen-bond acceptor) .

Q. What strategies resolve contradictions in biological activity data across cell lines?

- Methodological Answer :

- Dose-Response Curves : Perform assays (e.g., MTT) in triplicate across multiple cell lines (e.g., HEK293 vs. HeLa) to differentiate target-specific effects from cytotoxicity.

- Metabolic Profiling : Use LC-MS to detect metabolite interference (e.g., cytochrome P450-mediated degradation) .

Q. How do structural modifications (e.g., azepane vs. piperidine substitution) impact activity?

- Methodological Answer :

- SAR Analysis : Synthesize analogs with piperidine or morpholine rings. Compare IC₅₀ values in enzyme inhibition assays (e.g., kinase panels).

- Crystallographic Comparison : Overlay X-ray structures to assess steric clashes or improved hydrogen-bond networks .

Q. What experimental approaches validate off-target effects in complex biological systems?

- Methodological Answer :

- Proteome Profiling : Use thermal shift assays (TSA) to identify unintended protein binding partners.

- CRISPR Screening : Perform genome-wide knockout libraries to pinpoint synthetic lethal interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.